molecular formula C22H18N4O3 B3615436 5-(2-furoylamino)-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

5-(2-furoylamino)-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B3615436
M. Wt: 386.4 g/mol
InChI Key: NGXRLPYXKYPTEA-UHFFFAOYSA-N
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Description

5-(2-furoylamino)-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as FPhC, and its molecular formula is C22H19N3O3.

Mechanism of Action

The mechanism of action of FPhC involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. FPhC binds to the colchicine site on tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
FPhC has been found to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune response, and the induction of autophagy. FPhC has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of FPhC is its potent anticancer activity against various cancer cell lines. However, the limitations of FPhC include its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the research on FPhC, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, the combination of FPhC with other chemotherapeutic agents may enhance its anticancer activity and reduce its toxicity to normal cells. Overall, the research on FPhC has significant potential for the development of novel anticancer agents and other therapeutic agents.

Scientific Research Applications

FPhC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FPhC has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

5-(furan-2-carbonylamino)-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-7-5-8-16(13-15)24-21(27)18-14-23-26(17-9-3-2-4-10-17)20(18)25-22(28)19-11-6-12-29-19/h2-14H,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXRLPYXKYPTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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